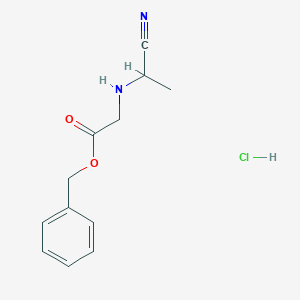
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride
Overview
Description
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a benzyl group, a cyanoethyl group, and an amino acetate moiety, all of which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride typically involves the reaction of benzyl chloroacetate with 2-amino-1-cyanoethane under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure maximum yield and purity of the product. Advanced techniques such as automated reactors and in-line monitoring systems are employed to maintain consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The benzyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-2-[(1-cyanoethyl)amino]acetate oxides, while reduction can produce benzyl-2-[(1-aminoethyl)amino]acetate.
Scientific Research Applications
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development and formulation.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of benzyl 2-(1-cyanoethylamino)acetate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Benzyl-2-[(1-aminoethyl)amino]acetate hydrochloride
- Benzyl-2-[(1-cyanoethyl)amino]propionate hydrochloride
- Benzyl-2-[(1-cyanoethyl)amino]butyrate hydrochloride
Uniqueness
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C12H15ClN2O2 |
|---|---|
Molecular Weight |
254.71 g/mol |
IUPAC Name |
benzyl 2-(1-cyanoethylamino)acetate;hydrochloride |
InChI |
InChI=1S/C12H14N2O2.ClH/c1-10(7-13)14-8-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,8-9H2,1H3;1H |
InChI Key |
PMOQNBYWGDAJNA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)NCC(=O)OCC1=CC=CC=C1.Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
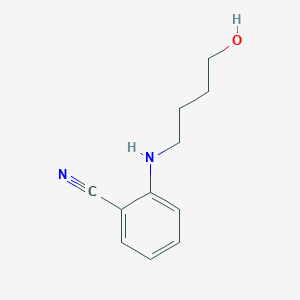
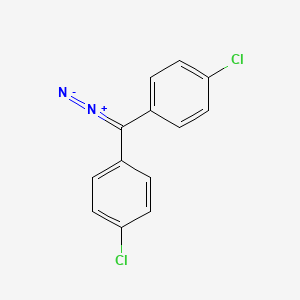
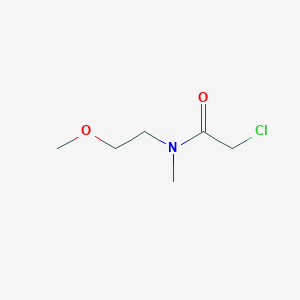
![Butyl 4-[(E)-tert-butyldiazenyl]-4-chloropentanoate](/img/structure/B8614143.png)
![Methyl 3-[(5-bromo-2-fluoro-benzoyl)amino]-2,4-dimethyl-benzoate](/img/structure/B8614149.png)
![6-Chloro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride](/img/structure/B8614157.png)
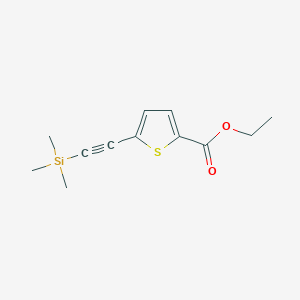
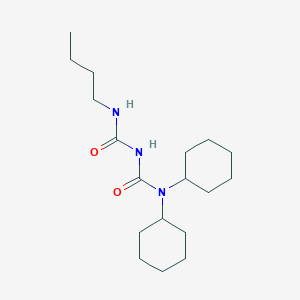
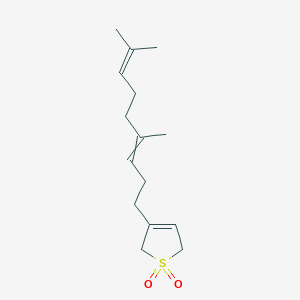
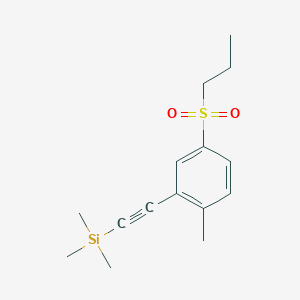
![9-[2-(2-Methoxyethoxy)ethyl]-9H-fluorene](/img/structure/B8614221.png)
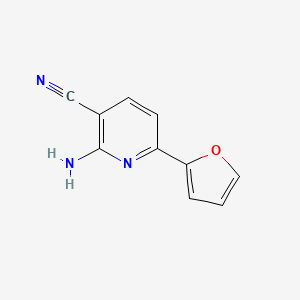
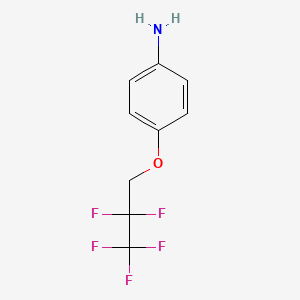
![1-[4-(Cyclopropylmethoxy)-2-methylphenyl]ethanone](/img/structure/B8614236.png)
